4-Hydroxy-3-methoxyphenyl thiocyanate
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Overview
Description
4-Hydroxy-3-methoxyphenyl thiocyanate is an organic compound with the molecular formula C8H7NO2S It is characterized by the presence of a hydroxy group, a methoxy group, and a thiocyanate group attached to a phenyl ring
Mechanism of Action
Target of Action
Related compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been shown to interact with gpr41 , a receptor involved in various metabolic processes .
Mode of Action
It’s worth noting that related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence pathways related to inflammation and pain by regulating gut microbiota and metabolic changes .
Result of Action
Related compounds have been shown to have beneficial effects such as anti-diabetic properties, anti-cancer activity, and cognitive function improvement .
Action Environment
It’s worth noting that the action of related compounds can be influenced by factors such as gut microbiota .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-methoxyphenyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxyphenyl bromide with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxyphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the thiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-methoxyphenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methylphenyl thiocyanate
- 4-Hydroxy-2,6-dimethylphenyl thiocyanate
- 4-Hydroxy-3,5-dimethylphenyl thiocyanate
- 4-Hydroxy-2,5-dimethylphenyl thiocyanate
Uniqueness
4-Hydroxy-3-methoxyphenyl thiocyanate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-8-4-6(12-5-9)2-3-7(8)10/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFACVKPYJJDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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